molecular formula C11H13N B142774 2,3,3-Trimethylindolenine CAS No. 1640-39-7

2,3,3-Trimethylindolenine

Cat. No. B142774
CAS RN: 1640-39-7
M. Wt: 159.23 g/mol
InChI Key: FLHJIAFUWHPJRT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylindolenine is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of indole, a fundamental scaffold in many natural products and pharmaceuticals, and its trimethylated form presents unique reactivity patterns that have been explored in different contexts.

Synthesis Analysis

The synthesis of 2,3,3-trimethylindolenine derivatives has been reported in several studies. For instance, the synthesis of lithium salts of 2,3,3-trimethylindolenine and its derivatives has been achieved, which are important intermediates in organic synthesis . Additionally, the synthesis of N-alkylated 2,3,3-trimethylindolenines has been described, showcasing their potential as antifungal agents . These synthetic approaches often involve the treatment of corresponding imines with alkyllithium reagents to generate the desired products.

Molecular Structure Analysis

The molecular structure of 2,3,3-trimethylindolenine derivatives has been elucidated using X-ray crystallography and other spectroscopic methods. For example, the crystal structure of lithium 2,3,3-trimethylindolenide shows a dimeric 7)-azaallyl-type structure . The study of these structures provides insight into the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

2,3,3-Trimethylindolenine and its derivatives participate in various chemical reactions. They have been used as C-N synthons in [3+2] cycloaddition reactions to create spiro[oxindole-thioxoimidazolidine-indoline] hybrids . Furthermore, the condensation of 2,3,3-trimethylindolenine with salicylaldehydes has been studied, leading to the formation of 2-styrylindolenines . These reactions highlight the versatility of 2,3,3-trimethylindolenine as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,3-trimethylindolenine derivatives have been investigated in various solvents. The structures of lithium salts of the compound in different solvents have been established by studying their chemical shifts and spin-spin splitting . The enantioselective hydrogenation of trimethylindolenine has been performed in ionic liquids, demonstrating the influence of the reaction medium on the efficiency and selectivity of the process .

Scientific Research Applications

Synthesis of Novel Hybrid Ligand Systems

  • Scientific Field : Organic Chemistry
  • Application Summary : 2,3,3-Trimethylindolenine is used in the synthesis of a novel hybrid ligand system. This system incorporates classic moieties through acylation of 2,3,3-Trimethylindolenine .
  • Results or Outcomes : The outcome of this research was the successful synthesis of a new hybrid ligand, referred to as “DNI”. This ligand combines the best of two worlds, utilizing two methyl groups to replace chalcogen atoms from the heterocycle to enhance the steric demand .

Preparation of Cyanine Dye Labeling Reagents

  • Scientific Field : Dye Chemistry
  • Application Summary : 2,3,3-Trimethylindolenine is used in the preparation of cyanine dye labeling reagents .
  • Results or Outcomes : The outcome of this application is the successful preparation of cyanine dye labeling reagents .

Synthesis of Cyanine Dyes

  • Scientific Field : Dye Chemistry
  • Application Summary : 2,3,3-Trimethylindolenine is used in the synthesis of cyanine dyes .
  • Results or Outcomes : The outcome of this application is the successful synthesis of cyanine dyes .

Safety And Hazards

2,3,3-Trimethylindolenine is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

2,3,3-Trimethylindolenine has been used in the synthesis of a novel hybrid ligand system incorporating classic moieties through acylation . This suggests potential future directions in the development of new ligand systems.

properties

IUPAC Name

2,3,3-trimethylindole
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InChI

InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHJIAFUWHPJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13N
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DSSTOX Substance ID

DTXSID9049403
Record name 2,3,3-Trimethylindolenine
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Molecular Weight

159.23 g/mol
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Physical Description

Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS]
Record name 2,3,3-Trimethylindolenine
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Product Name

2,3,3-Trimethylindolenine

CAS RN

1640-39-7
Record name 2,3,3-Trimethylindolenine
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Record name 3H-Indole, 2,3,3-trimethyl-
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Record name 3H-Indole, 2,3,3-trimethyl-
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Record name 2,3,3-trimethyl-3H-indole
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Synthesis routes and methods I

Procedure details

408 parts of 2-methyl-2-hydroxy-butan-3-one, 558 parts of aniline and 20 parts of acetic acid in 650 parts of toluene are heated, with removal of water from the system, until no more water separates off. The volatile constituents are then distilled off until the internal temperature reaches 220° C. The distillate can be re-used, without further treatment, in a subsequent batch. The residue is kept for 5 hours at 220° C. and is then cooled to 160° C., and 40 parts of concentrated hydrochloric acid are added. After heating for a further three hours, during which the water formed distils off, the reaction is complete. The product is either directly processed further or distilled. 498 parts of 2,3,3-trimethyl-indolenine are obtained, corresponding to 78.5% of theory, based on 2-methyl-2-hydroxy-butan-3-one.
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Synthesis routes and methods II

Procedure details

This diazonium salt solution was reacted, likewise continuously, with 2.55 mol of sodium sulphite/sodium bisulphite mixture per mole of aniline to form a phenylhydrazodisulphonate solution. A portion of this mixture, corresponding to 1.91 mol of aniline, was added dropwise at 80° C. to 200 ml of a 48% strength sulphuric acid (1.35 mol). After a reaction time of 2 h at 80° C., 225 ml (2.1 mol) of methyl isopropyl ketone were metered in in the course of 30 min. After a reaction time of 3 hours at 95° to 100° C., the mixture was cooled. The batch was neutralised and the organic phase was separated off and distilled. 273.8 g of 98.2% pure 2,3,3-trimethylindolenine were obtained. Yield: 88.4% of the theoretical yield, based on aniline.
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Synthesis routes and methods III

Procedure details

226 g (2 mol) of phenylhy-drazine (95.7% pure) were initially introduced at 90° C. in a solution of 5 mol of sodium hydrogen sulphate in 1900 ml of water. 225 ml (2.1 mol) of methyl isopropyl ketone were added dropwise in the course of 30 min. The mixture was stirred for 3 h at 90° to 100° C. After cooling, the batch was neutralised and the organic phase was separated off and distilled. 299.3 g of 97.5% pure 2,3,3-trimethylindolenine were obtained Yield: 91.6% of the theoretical yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
869
Citations
LM Jackman, LM Scarmoutzos, BD Smith… - Journal of the …, 1988 - ACS Publications
An X-ray crystal structure of lithium 2, 3, 3-trimethylindolenide etherate shows it to be a disolvated dimer having a rj3-azaallyl-type structure. The structures of the salt in several solvents …
Number of citations: 59 pubs.acs.org
MM Baradarani, A Afghan, F Zebarjadi… - Journal of …, 2006 - Wiley Online Library
2,3,3‐Trimethylindolenine and 5‐chloro‐2,3,3‐trimethylindolenine were converted into β‐diformyl compounds by the action of the Vilsmeier reagent at 50C. The dialdehydes reacted …
Number of citations: 35 onlinelibrary.wiley.com
H Li, GX Zhang, LM Li, YS Ou, MY Wang, CX Li… - …, 2016 - Wiley Online Library
A novel (R)‐imine reductase (PlRIR) from Paenibacillus lactis was heterologously overexpressed in Escherichia coli, purified and characterized. The purified PlRIR exhibited relatively …
X Wang, F Rüttger, A Krawczuk… - European Journal of … - Wiley Online Library
In the main group chemistry, BDI ligand ([HC(C(Me)N(R))2]), more commonly known as NacNac, has proved indispensable over the last two decades. Within this work, we are …
T Bukia, M Utiashvili, M Tsiskarishvili, S Jalalishvili… - Chemistry - researchgate.net
1 New azo compounds on the base of 2, 3, 3-trimethyl-3H-indolenine were synthesized and characterized by FT-IR, NMR, and Mas-spectral analysis. The synthesis was conducted in …
Number of citations: 0 www.researchgate.net
IB Lazarenko, NM Przhiyalgovskaya… - Chemistry of …, 1978 - Springer
2,3,3-Trimethylindolenine undergoes condensation with aromatic aldehydes to give the corresponding 2-styrylindolenines. It is shown by means of spectroscopic data that …
Number of citations: 1 link.springer.com
AR Tyler, AO Okoh, CL Lawrence, VC Jones… - European journal of …, 2013 - Elsevier
The synthesis of a variety of N-alkylated 2,3,3-trimethylindolenines and 2-methylbenzothiazoles is reported herein. Their potential as antifungal agents is evaluated by preliminary …
Number of citations: 23 www.sciencedirect.com
LE Elizalde, R Ledezma, RG López - Synthetic communications, 2005 - Taylor & Francis
The syntheses of five photochromic monomers derived from N‐ (2‐methacryloxyethyl)‐3′, 3′‐dimethylspiro‐[2H‐1] benzopyrane‐2, 2′‐indoline are reported. The preparation of …
Number of citations: 10 www.tandfonline.com
G Zhu, X Zhang - Tetrahedron: Asymmetry, 1998 - Elsevier
Remarkable additive effects of imides and 1,3-indandione were found in an iridium–BICP catalyzed asymmetric hydrogenation of imines. The highest enantioselectivity of 95% ee has …
Number of citations: 101 www.sciencedirect.com
SH Kim, JH Ryu, HJ Choi, HS Kim - Dyes and pigments, 2005 - Elsevier
New fluorophores (5–7) having triphenylamine were obtained by condensation between 2,3,3-trimethylindolenine 2, 2-methylbenzoxazole 3, quinaldine 4 and 4-diphenylamino-…
Number of citations: 11 www.sciencedirect.com

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